Ethyl 3-iodo-5-nitrobenzoate
CAS No.: 850864-49-2
Cat. No.: VC2625766
Molecular Formula: C9H8INO4
Molecular Weight: 321.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850864-49-2 |
|---|---|
| Molecular Formula | C9H8INO4 |
| Molecular Weight | 321.07 g/mol |
| IUPAC Name | ethyl 3-iodo-5-nitrobenzoate |
| Standard InChI | InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3 |
| Standard InChI Key | FWLQRGJGXWXGPW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Ethyl 3-iodo-5-nitrobenzoate features a benzene ring with three key substituent groups: an iodo group at the 3-position, a nitro group at the 5-position, and an ethyl ester moiety. This specific arrangement of functional groups confers unique reactivity patterns and physicochemical properties to the molecule, making it valuable for various chemical transformations and applications.
Basic Identifiers
The fundamental chemical identifiers for ethyl 3-iodo-5-nitrobenzoate provide essential information for its recognition and characterization in scientific literature and databases.
| Property | Value |
|---|---|
| CAS Number | 850864-49-2 |
| Molecular Formula | C₉H₈INO₄ |
| Molecular Weight | 321.07 g/mol |
| IUPAC Name | ethyl 3-iodo-5-nitrobenzoate |
| InChI | InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3 |
| InChIKey | FWLQRGJGXWXGPW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC(=C1)I)N+[O-] |
The compound is registered under CAS number 850864-49-2 and is also known by several synonyms including "Benzoic acid, 3-iodo-5-nitro-, ethyl ester" and "ethyl3-iodo-5-nitrobenzoate" .
Physicochemical Properties
The physicochemical properties of ethyl 3-iodo-5-nitrobenzoate determine its behavior in various chemical environments and its potential applications in synthetic chemistry and materials science.
| Property | Value |
|---|---|
| XLogP3 | 3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 320.94981 Da |
| Monoisotopic Mass | 320.94981 Da |
| Topological Polar Surface Area | 72.1 Ų |
| Heavy Atom Count | 15 |
| Formal Charge | 0 |
| Complexity | 253 |
The compound has a moderate lipophilicity with an XLogP3 value of 3, indicating a balance between hydrophobic and hydrophilic character . This property is significant for predicting its solubility profile and potential membrane permeability. The absence of hydrogen bond donors coupled with the presence of four hydrogen bond acceptors suggests specific interaction patterns in biological systems and solution chemistry .
Chemical Reactivity and Transformations
The chemical reactivity of ethyl 3-iodo-5-nitrobenzoate is largely determined by its three primary functional groups: the iodo substituent, the nitro group, and the ethyl ester moiety.
Reactivity of the Iodo Group
The iodo substituent at the 3-position represents a versatile synthetic handle for various transformations. Halogen substituents, particularly iodine, are well-established as excellent leaving groups in numerous organic reactions, including:
-
Cross-coupling reactions (Suzuki, Sonogashira, Heck, Stille)
-
Metal-halogen exchange reactions
-
Nucleophilic aromatic substitution reactions
Compared to other halogens, iodine typically demonstrates enhanced reactivity in cross-coupling reactions, making ethyl 3-iodo-5-nitrobenzoate potentially valuable as a building block in synthetic chemistry .
Reactivity of the Nitro Group
The nitro group at the 5-position contributes to the electronic properties of the molecule and serves as an activating group for nucleophilic aromatic substitution reactions at the iodo position. Additionally, the nitro group can be reduced to form an amino group, opening avenues for further functionalization.
The presence of both nitro and iodo groups creates an electron-deficient aromatic system, enhancing the molecule's susceptibility to nucleophilic attack and influencing its coordination behavior with metals.
Ester Group Reactivity
The ethyl ester functionality presents opportunities for hydrolysis, transesterification, reduction, and amidation reactions. These transformations allow for the conversion of ethyl 3-iodo-5-nitrobenzoate into various derivatives with modified properties and functions.
Comparative Analysis with Related Compounds
Several structurally related compounds provide valuable context for understanding the properties and potential applications of ethyl 3-iodo-5-nitrobenzoate.
Ethyl 3-amino-5-nitrobenzoate
Ethyl 3-amino-5-nitrobenzoate (CAS: 10394-67-9) differs from ethyl 3-iodo-5-nitrobenzoate by having an amino group in place of the iodo substituent at the 3-position . This compound has attracted scientific interest due to its potential biological properties. The amino group provides different electronic effects and hydrogen-bonding capabilities compared to the iodo group, resulting in distinct chemical behavior and applications.
The molecular weight of ethyl 3-amino-5-nitrobenzoate (210.19 g/mol) is significantly lower than that of ethyl 3-iodo-5-nitrobenzoate (321.07 g/mol), reflecting the mass difference between amino and iodo substituents .
Ethyl 3-bromo-5-nitrobenzoate
Ethyl 3-bromo-5-nitrobenzoate (CAS: 690260-94-7) features a bromo substituent instead of iodo at the 3-position . While both halogens confer similar electronic effects, iodine generally exhibits greater reactivity in coupling reactions and other transformations involving carbon-halogen bond cleavage.
The synthesis of ethyl 3-bromo-5-nitrobenzoate involves the reaction of 3-bromo-5-nitrobenzoic acid with ethanol in the presence of thionyl chloride, achieving yields of approximately 99% . This synthetic approach likely serves as a model for the preparation of ethyl 3-iodo-5-nitrobenzoate.
Ethyl 3-methoxy-5-nitrobenzoate
Ethyl 3-methoxy-5-nitrobenzoate (CAS: 78238-13-8) contains a methoxy group at the 3-position instead of an iodo group . This substitution results in significantly different electronic properties, as the methoxy group is electron-donating by resonance, whereas the iodo group is generally electron-withdrawing by induction (though it can donate electrons through resonance).
The physical properties of ethyl 3-methoxy-5-nitrobenzoate include a density of 1.294 g/cm³, a boiling point of 342.9°C at 760 mmHg, and a melting point of 88-90°C . These parameters provide reference points for estimating the corresponding properties of ethyl 3-iodo-5-nitrobenzoate.
1-ethyl-3-iodo-5-nitrobenzene
1-ethyl-3-iodo-5-nitrobenzene (CAS: 1261225-73-3) represents a structural analog where the ethyl ester group is replaced by a simple ethyl group . This modification significantly alters the compound's polarity, reactivity, and potential applications. The absence of the carbonyl functionality eliminates many of the potential transformations available to ethyl 3-iodo-5-nitrobenzoate through its ester group.
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